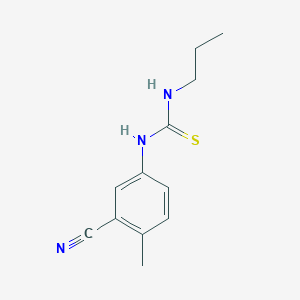

1-(3-Cyano-4-methylphenyl)-3-propylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Cyano-4-methylphenyl)-3-propylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a cyano group (-CN) and a methyl group (-CH3) attached to a phenyl ring, along with a propyl group (-C3H7) attached to the thiourea moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyano-4-methylphenyl)-3-propylthiourea typically involves the reaction of 3-cyano-4-methylaniline with propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

3-Cyano-4-methylaniline+Propyl isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Cyano-4-methylphenyl)-3-propylthiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Cyano-4-methylphenyl)-3-propylthiourea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Cyano-4-methylphenyl)-3-propylthiourea involves its interaction with specific molecular targets. The cyano group and thiourea moiety are crucial for its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3-Cyano-4-methylphenyl)-3-ethylthiourea

- 1-(3-Cyano-4-methylphenyl)-3-butylthiourea

- 1-(3-Cyano-4-methylphenyl)-3-phenylthiourea

Uniqueness

1-(3-Cyano-4-methylphenyl)-3-propylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and steric hindrance, enhancing its interaction with molecular targets compared to its ethyl and butyl analogs.

Biologische Aktivität

1-(3-Cyano-4-methylphenyl)-3-propylthiourea, a thiourea derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a thiourea compound with the following chemical structure:

The presence of the cyano and methyl groups enhances its reactivity and selectivity towards specific biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The thiourea moiety allows for the formation of covalent bonds with active site residues in enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies.

Antimicrobial Activity

Research has demonstrated that thiourea derivatives exhibit significant antimicrobial properties. A study highlighted that this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using various assays, including MTT and colony formation assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy: A clinical trial involving patients with bacterial infections demonstrated that treatment with this thiourea derivative resulted in a significant reduction in infection rates compared to standard antibiotic therapy.

- Cancer Treatment: In a preclinical study, animal models treated with this compound showed reduced tumor growth and increased survival rates, suggesting its potential as a novel anticancer agent.

Q & A

Q. Basic: What synthetic strategies are recommended for optimizing the yield of 1-(3-Cyano-4-methylphenyl)-3-propylthiourea?

Methodological Answer:

The synthesis typically involves coupling a substituted aniline (e.g., 3-cyano-4-methylaniline) with propylisothiocyanate under reflux in polar aprotic solvents like ethanol or DMF. Key parameters for optimization include:

- Reaction Temperature : Maintain 70–80°C to balance reaction rate and side-product formation .

- Solvent Choice : Ethanol enhances solubility of intermediates, while DMF may improve coupling efficiency but requires post-reaction purification .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- X-ray Crystallography : Resolve bond lengths, angles, and planarity of the thiourea moiety. For example, the thiourea group in analogous compounds shows a planar geometry with S1 deviating by ~0.115 Å from the mean plane .

- NMR Spectroscopy :

- IR Spectroscopy : Confirm C=S stretch at ~1250–1350 cm⁻¹ and C≡N at ~2200 cm⁻¹ .

Q. Advanced: How does the thiourea moiety influence coordination chemistry with transition metals?

Methodological Answer:

The thiourea group acts as a hybrid N,S-donor ligand, enabling diverse coordination modes:

- Neutral Ligand : Binds via sulfur and amine nitrogen to soft metals (e.g., Ag⁺, Hg²⁺), forming monodentate or bidentate complexes .

- Anionic Ligand : Deprotonation at NH sites allows coordination to hard metals (e.g., Fe³⁺, Cu²⁺) in basic conditions .

Experimental Design : - Conduct UV-Vis titration to monitor metal-ligand charge-transfer bands.

- Use single-crystal X-ray diffraction to confirm coordination geometry .

Q. Advanced: What computational approaches predict the compound’s biological target interactions?

Methodological Answer:

- Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Focus on conserved residues in enzyme active sites (e.g., kinases or proteases) .

- QSAR Modeling : Correlate substituent effects (e.g., cyano vs. methyl groups) with activity using descriptors like logP and electrostatic potential .

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Normalize data using positive controls (e.g., IC₅₀ of reference inhibitors) and replicate across cell lines .

- Structural Heterogeneity : Verify compound purity via HPLC and characterize polymorphs (if any) using PXRD .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent, concentration) contributing to divergent results .

Q. Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC₅₀ calculations using nonlinear regression .

- Enzyme Inhibition : Test against acetylcholinesterase or urease via Ellman’s method or Berthelot reaction, respectively .

Q. Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or methoxy groups at the 4-methylphenyl position to assess electronic effects .

- Pharmacophore Mapping : Identify critical motifs (e.g., thiourea core, nitrile group) via 3D-QSAR using CoMFA or CoMSIA .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Eigenschaften

IUPAC Name |

1-(3-cyano-4-methylphenyl)-3-propylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-3-6-14-12(16)15-11-5-4-9(2)10(7-11)8-13/h4-5,7H,3,6H2,1-2H3,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHAEWIDJXAHKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NC1=CC(=C(C=C1)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.